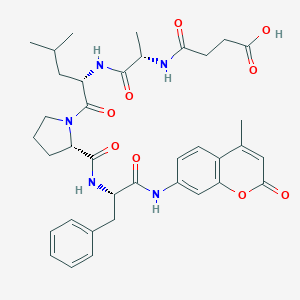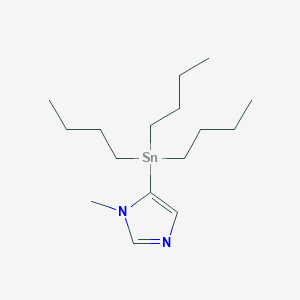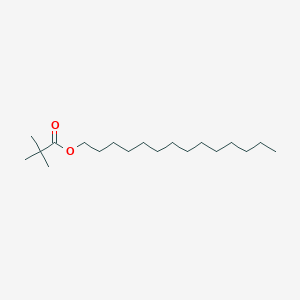
Myristyl neopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristyl neopentanoate is an ester of myristyl alcohol and neopentanoic acid. It is a commonly used ingredient in cosmetic and personal care products due to its emollient and skin conditioning properties. However, it also has potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of myristyl neopentanoate is not fully understood. However, it is believed to enhance skin permeation by disrupting the stratum corneum, the outermost layer of the skin. It may also act as an antioxidant by scavenging free radicals and protecting against oxidative stress.
Biochemische Und Physiologische Effekte
Myristyl neopentanoate has been shown to have a variety of biochemical and physiological effects. It has been found to enhance skin hydration and reduce transepidermal water loss. It may also improve skin barrier function and increase skin elasticity. In addition, myristyl neopentanoate has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using myristyl neopentanoate in lab experiments is its ability to enhance skin permeation, which can be useful for transdermal drug delivery studies. It is also a relatively inexpensive and widely available ingredient. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific formulation and application method used.
Zukünftige Richtungen
There are several potential future directions for research on myristyl neopentanoate. One area of interest is its potential use in the development of novel drug delivery systems, particularly for transdermal delivery. It may also be further investigated for its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of skin conditions such as eczema and psoriasis. Additionally, research could focus on optimizing the formulation and application methods for maximum effectiveness.
Synthesemethoden
Myristyl neopentanoate can be synthesized through the esterification of myristyl alcohol and neopentanoic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white to off-white powder with a mild odor.
Wissenschaftliche Forschungsanwendungen
Myristyl neopentanoate has been used in various scientific research applications, including as a component in lipid-based drug delivery systems. It has also been studied for its potential use in transdermal drug delivery due to its ability to enhance skin permeation. Additionally, myristyl neopentanoate has been investigated for its potential anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
144610-93-5 |
|---|---|
Produktname |
Myristyl neopentanoate |
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
tetradecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(20)19(2,3)4/h5-17H2,1-4H3 |
InChI-Schlüssel |
DCWZELMIUJYGMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Andere CAS-Nummern |
144610-93-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



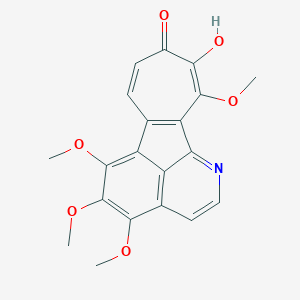
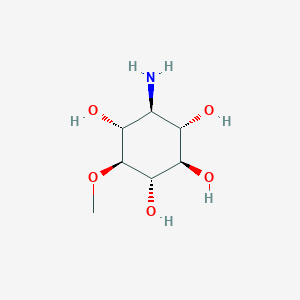
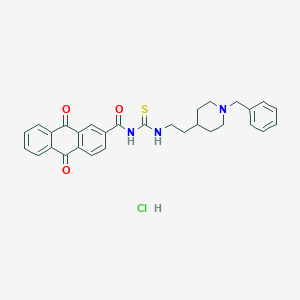

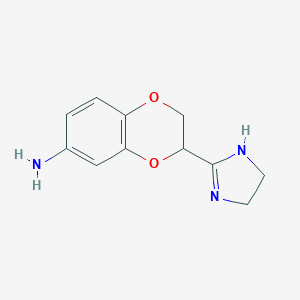
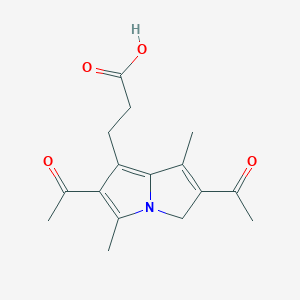
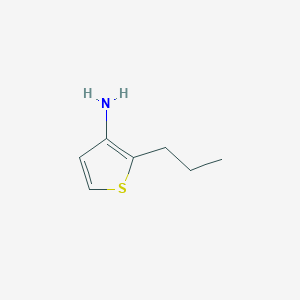
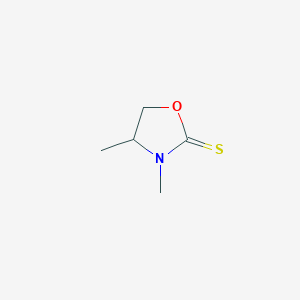
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
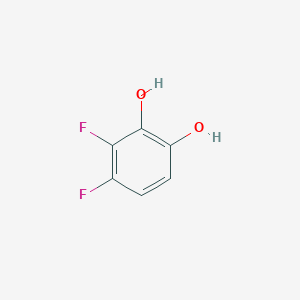
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
